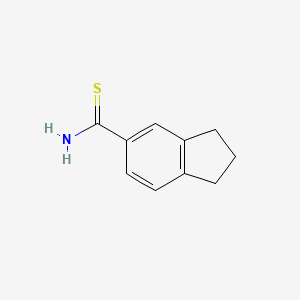
2,3-dihydro-1H-indene-5-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-indene-5-carbothioamide is an organic compound with a unique structure that includes an indene backbone and a carbothioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-5-carbothioamide typically involves the reaction of indene derivatives with thioamide reagents. One common method includes the cyclization of 1H-indene-1,2,3-trione with thioamide under specific conditions, such as the presence of a catalyst like rhodium (I) and a ligand like rac-BINAP .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dihydro-1H-indene-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The indene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated indene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-indene-5-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-indene-5-carbothioamide involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit discoidin domain receptor 1 (DDR1), a kinase involved in cancer progression . The inhibition occurs through binding to the active site of DDR1, preventing its phosphorylation and subsequent signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound also targets DDR1 and has been studied for its anticancer properties.
2,3-Dihydro-1H-indene-5-carboxamide:
Uniqueness: 2,3-Dihydro-1H-indene-5-carbothioamide is unique due to its carbothioamide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
1225814-94-7 |
|---|---|
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indene-5-carbothioamide |
InChI |
InChI=1S/C10H11NS/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,11,12) |
InChI-Schlüssel |
UQJPBGPRWZJHEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


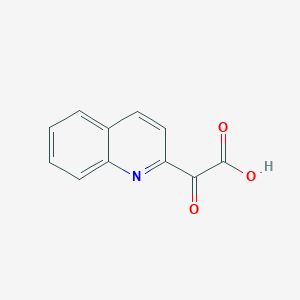
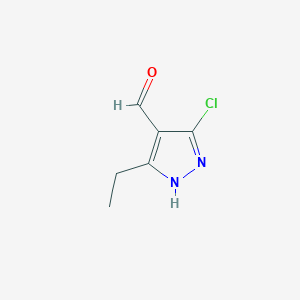
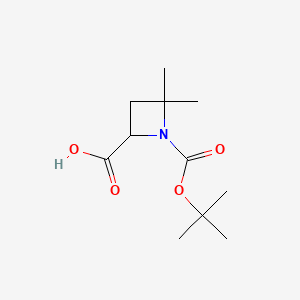
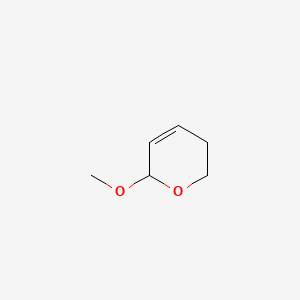
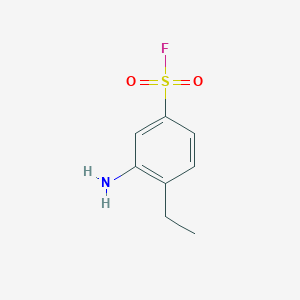
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)
![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)
![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)

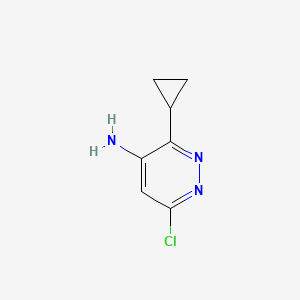
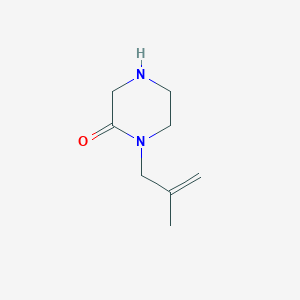
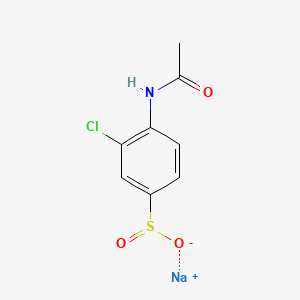
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)

